3-O-Methyl-L-DOPA-d3 4-Glucuronide 3-O-Methyl-L-DOPA-d3 4-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199687
InChI:
SMILES:
Molecular Formula: C₁₆H₁₈D₃NO₁₀
Molecular Weight: 390.36

3-O-Methyl-L-DOPA-d3 4-Glucuronide

CAS No.:

Cat. No.: VC0199687

Molecular Formula: C₁₆H₁₈D₃NO₁₀

Molecular Weight: 390.36

* For research use only. Not for human or veterinary use.

3-O-Methyl-L-DOPA-d3 4-Glucuronide -

Specification

Molecular Formula C₁₆H₁₈D₃NO₁₀
Molecular Weight 390.36

Introduction

Chemical Structure and Properties

3-O-Methyl-L-DOPA-d3 4-Glucuronide is a complex molecule that combines features of methylated L-DOPA with a glucuronic acid moiety. The "d3" designation indicates the presence of three deuterium atoms replacing hydrogens in the methoxy group of the molecule. This deuterium labeling provides distinct mass spectrometric properties while maintaining nearly identical chemical behavior to the non-deuterated compound.

Molecular Identification

The compound possesses several identifying characteristics that define its chemical identity and properties, as detailed in the table below:

PropertyValue
Molecular FormulaC16D3H18NO10
Molecular Weight390.357 g/mol
Accurate Mass390.135 Da
Product FormatNeat

The molecular structure features a phenyl ring with a methoxy group (containing three deuterium atoms), a hydroxyl group, and a glucuronic acid moiety attached via an ether linkage. The side chain contains an amino acid group characteristic of L-DOPA derivatives .

Chemical Nomenclature

The compound is formally identified through several naming conventions:

The IUPAC name is: (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This nomenclature defines the stereochemistry at each chiral center and specifies the deuterium labeling.

Its chemical identity can also be represented through structural notations such as:

SMILES: [2H]C([2H])([2H])Oc1cc(CC@HC(=O)O)ccc1O[C@@H]2OC@@HC(=O)O

InChI: InChI=1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16+/m0/s1/i1D3

Relationship to Non-Deuterated Analogs

The non-deuterated version, 3-O-Methyl-L-DOPA 4-Glucuronide, has a molecular weight of 387.34 g/mol and a formula of C16H21NO10 . The structural difference between these compounds lies in the methoxy group, where the non-deuterated version contains three hydrogen atoms (-OCH3) instead of deuterium atoms (-OCD3).

Structural Comparison

The deuterated compound serves as an isotopically labeled version of the parent molecule. While maintaining identical chemical properties, the mass difference of approximately 3 Da makes it distinguishable in mass spectrometric analysis. This property is particularly valuable for quantitative analysis, as the deuterated compound can be used as an internal standard without interfering with the detection of the non-deuterated compound.

When examining the molecular structure of both compounds, they share the same backbone consisting of:

  • A phenyl ring

  • A 3-O-methyl group (deuterated in the d3 version)

  • A 4-glucuronide moiety

  • An L-DOPA-derived amino acid side chain

The molecular weight increases from 387.34 g/mol to 390.36 g/mol with the deuterium labeling .

Metabolic Significance

Relationship to L-DOPA Metabolism

3-O-Methyl-L-DOPA-d3 4-Glucuronide is closely related to the metabolism of L-DOPA (levodopa), which is a critical precursor to dopamine. Understanding the parent compound's role provides insight into the significance of the deuterated analog.

3-O-Methyldopa (OMD) has been shown to inhibit striatal uptake and utilization of L-dopa in rat studies. Research indicates that OMD competes with L-dopa and tyrosine uptake into the brain, potentially interfering with dopamine synthesis pathways . The accumulation of L-dopa, dopamine, and other metabolites in OMD-pretreated rats is significantly lower compared to control rats, demonstrating a dose-dependent inhibitory effect .

Clinical Relevance

The relationship between 3-O-methyldopa levels and L-DOPA efficacy has clinical implications, particularly for Parkinson's disease treatment. Studies have shown that high plasma levels of OMD in parkinsonian patients are associated with poor response to L-dopa therapy . This finding suggests that monitoring and understanding the metabolism of these compounds is essential for optimizing treatment outcomes.

The glucuronidated form represents a phase II metabolic product that plays a role in the elimination and excretion of these compounds from the body. The glucuronic acid conjugation increases water solubility and facilitates renal clearance.

Applications in Research and Analysis

Use as an Analytical Standard

3-O-Methyl-L-DOPA-d3 4-Glucuronide serves as a stable isotope-labeled analytical standard primarily used in quantitative mass spectrometry . The compound is classified as a:

  • Stable isotope-labeled standard

  • Metabolite reference compound

  • Neurochemical analytical standard

Research laboratories use this compound for:

  • Quantitative determination of 3-O-Methyl-L-DOPA 4-Glucuronide in biological samples

  • Method development and validation for analyzing L-DOPA metabolites

  • Pharmacokinetic studies of L-DOPA and related compounds

  • Investigation of drug metabolism and disposition

Pharmaceutical Analysis

In pharmaceutical research, the deuterated standard enables precise quantification of non-deuterated analogs in complex biological matrices. The similarity in chemical behavior combined with the mass difference makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.

This compound is particularly valuable for researchers studying:

  • Parkinson's disease treatments

  • Dopamine metabolism

  • Catechol-O-methyltransferase (COMT) activity

  • Phase II glucuronidation pathways

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